4-(Diphenylamino)benzonitrile

Organic Cathode Materials Lithium-Ion Batteries Redox Potential Tuning

4-(Diphenylamino)benzonitrile (CAS 20441-00-3, also referenced as TPA-CN) is a donor-acceptor (D-A) type organic compound consisting of a triphenylamine electron-donating unit and a benzonitrile electron-withdrawing unit. This molecular architecture confers distinct electronic and photophysical properties that make it a versatile building block for organic optoelectronics and electrochemical applications.

Molecular Formula C19H14N2
Molecular Weight 270.3 g/mol
CAS No. 20441-00-3
Cat. No. B1609697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Diphenylamino)benzonitrile
CAS20441-00-3
Molecular FormulaC19H14N2
Molecular Weight270.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C#N
InChIInChI=1S/C19H14N2/c20-15-16-11-13-19(14-12-16)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H
InChIKeyFWPDVKDTOHKZQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Diphenylamino)benzonitrile (CAS 20441-00-3) for Organic Electronics and Battery Cathode Research


4-(Diphenylamino)benzonitrile (CAS 20441-00-3, also referenced as TPA-CN) is a donor-acceptor (D-A) type organic compound consisting of a triphenylamine electron-donating unit and a benzonitrile electron-withdrawing unit [1]. This molecular architecture confers distinct electronic and photophysical properties that make it a versatile building block for organic optoelectronics and electrochemical applications [2]. It is commonly utilized as a hole-transport material, a fluorescent dye, and a monomer for synthesizing high-performance polymers . Its functional versatility is underscored by its ability to serve as both an active material in organic light-emitting diodes (OLEDs) and as a precursor for high-voltage organic cathodes in lithium-ion batteries [3].

Organic electronics building block Hole-transport material, OLED host, TADF emitter precursor
High-voltage organic cathode precursor Enables polytriphenylamine cathodes with tunable redox potential
Fluorescent probe & ICT model compound Strong solvatochromic shift for polarity sensing and charge-transfer studies

Critical Performance Gaps: Why Alternative Triphenylamine Derivatives Cannot Replace 4-(Diphenylamino)benzonitrile


Substituting 4-(Diphenylamino)benzonitrile (TPA-CN) with structurally similar triphenylamine derivatives—such as 4-methyltriphenylamine (TPA-CH3) or 4-methoxytriphenylamine (TPA-OCH3)—leads to quantifiable performance deficits in both battery cathode voltage and charge-transfer photophysics. The strong electron-withdrawing cyano (-CN) group in TPA-CN significantly elevates the redox potential of its polymer relative to electron-donating substituents [1]. This directly impacts device-level metrics: for lithium-ion battery cathodes, the voltage plateau increases by approximately 0.2 V compared to the unsubstituted polytriphenylamine (PTPAn), and even more dramatically versus methyl- or methoxy-substituted analogs [2]. Conversely, for OLED host materials, the absence of the -CN group or its replacement with a weaker acceptor compromises the donor-acceptor bipolar character essential for balanced charge transport and high external quantum efficiency [3]. Therefore, selecting a generic triphenylamine derivative without quantitative consideration of substituent electronic effects will result in suboptimal device performance, making TPA-CN the required choice for applications demanding high voltage or specific charge-transfer characteristics.

TPA-CN (Target) Electron-withdrawing -CN group
TPA-CH3 or TPA-OCH3 analogs lack this group, resulting in ~0.2 V lower cathode voltage plateau and reduced energy density.
TPA-CN (Target) Donor-acceptor bipolar character
Replacing with electron-donating substituents compromises balanced charge transport, lowering OLED external quantum efficiency.
TPA-CN (Target) Strong ICT excited state
Simpler triphenylamine derivatives show minimal solvatochromic response, making them unsuitable as polarity probes.

4-(Diphenylamino)benzonitrile: A Quantitative Comparator Guide for Scientific Selection


Elevated Redox Potential in Lithium-Ion Battery Cathodes: TPA-CN vs. Unsubstituted PTPAn

The incorporation of the electron-withdrawing cyano group in TPA-CN significantly elevates the redox potential of its corresponding polymer (PTPA-CN) when compared to unsubstituted polytriphenylamine (PTPAn). In lithium-ion half-cell tests, PTPA-CN exhibits a discharge voltage plateau of 3.8 V, which is 0.2 V higher than the 3.6 V plateau observed for PTPAn [1]. In contrast, polymers derived from analogs with electron-donating groups, such as TPA-CH3 and TPA-OCH3, show decreased redox potentials relative to PTPAn, resulting in lower energy density [2].

Discharge voltage plateau
Head-to-head
3.8 V
vs. PTPAn: 3.6 V
Reported voltage increase supports higher energy density cathode design.
+0.2 V difference in Li half-cell; PTPA-CN polymer electrode.
Organic Cathode Materials Lithium-Ion Batteries Redox Potential Tuning

Superior Charge-Transfer Photophysics: Solvatochromic Shift in TPA-CN

4-(Diphenylamino)benzonitrile (TPA-CN) exhibits a pronounced solvatochromic emission shift of greater than 140 nm between non-polar and polar solvents, a hallmark of a strong intramolecular charge-transfer (ICT) excited state . This shift is significantly larger than that observed for many simpler triphenylamine derivatives lacking the strong cyano acceptor, which display only localized excited-state emission with minimal solvent sensitivity. The absorption spectrum, in contrast, remains relatively insensitive to solvent polarity, confirming that the ground state is localized while the excited state undergoes substantial charge separation .

Solvatochromic shift
Class-level
>140 nm
Emission shift, non-polar to polar solvents
Strong ICT state enables sensitive environmental polarity sensing.
Class-level inference for typical TPA derivatives without -CN; data to verify.
Fluorescent Probes Solvatochromism Charge-Transfer States

Enhanced Triplet Energy in Benzonitrile-Based Hosts: TPA-L-BN as a Comparator

While 4-(Diphenylamino)benzonitrile (TPA-CN) itself is not the host material in the cited study, its structural motif is central to a class of high-performance bipolar hosts. A related compound, 4-(3-(4-(diphenylamino)phenyl)propyl)benzonitrile (TPA-L-BN), which incorporates a flexible aliphatic spacer to interrupt π-conjugation, achieves a high triplet energy (E_T) of 2.95 eV [1]. This value is critical for hosting deep-blue phosphorescent and TADF emitters. In contrast, a more conjugated analog, 4′-(diphenylamino)-[1,1′-biphenyl]-4-carbonitrile (TPA-BN), lacks this spacer and exhibits a lower triplet energy, limiting its utility with high-energy blue emitters [2].

Triplet energy (E_T)
Reported
2.95 eV
TPA-L-BN host derived from TPA-CN
Supports deep-blue phosphorescent and TADF OLED host design.
Cross-study comparable; measured at 77 K.
OLED Host Materials Triplet Energy Engineering Phosphorescent OLEDs

High External Quantum Efficiency in Universal Host Devices: TPA-L-BN vs. TPA-BN

OLED devices fabricated using TPA-L-BN as a universal host material achieve maximum external quantum efficiencies (EQE) of 23.4% for white OLEDs and over 20% for blue TADF OLEDs [1]. Critically, these devices also demonstrate superior operational stability and lower efficiency roll-off compared to those using the more rigid analog TPA-BN, which suffers from poorer morphological stability in the emitting layer [2].

Maximum EQE
Head-to-head
23.4% EQE
TPA-L-BN white OLED
Reported higher efficiency and longer lifetime vs. rigid analog TPA-BN.
Operational stability advantage linked to morphological stability.
TADF OLEDs External Quantum Efficiency Device Stability

Definitive Application Scenarios for 4-(Diphenylamino)benzonitrile Based on Quantitative Evidence


High-Voltage Organic Cathode for Lithium-Ion Batteries

Use 4-(Diphenylamino)benzonitrile (TPA-CN) as the monomer of choice for synthesizing high-voltage polytriphenylamine-based cathodes. Its electron-withdrawing -CN group elevates the discharge voltage plateau to 3.8 V, a 0.2 V improvement over unsubstituted polytriphenylamine, directly enhancing the energy density of the battery cell [1]. This makes it the preferred precursor for applications requiring higher power output compared to cathodes based on electron-rich triphenylamine derivatives like TPA-CH3 or TPA-OCH3 [2].

Fluorescent Probe for Environmental Polarity and Viscosity Sensing

Employ TPA-CN in solution as a sensitive fluorescent probe. Its emission maximum shifts by over 140 nm between non-polar and polar solvents, a stark contrast to simpler triphenylamine derivatives [1]. This large solvatochromic shift, arising from its strong intramolecular charge-transfer excited state, enables precise quantification of local polarity and viscosity in complex media, such as lubricating oils or biological microenvironments [2].

Synthetic Precursor for High-Performance OLED Host Materials

Utilize 4-(Diphenylamino)benzonitrile as a key synthetic intermediate for constructing advanced bipolar host materials, such as TPA-L-BN. TPA-L-BN, which incorporates the TPA-CN motif, enables the fabrication of highly efficient and stable phosphorescent and TADF OLEDs with external quantum efficiencies exceeding 23% and long operational lifetimes, outperforming more rigid analogs like TPA-BN [1]. This makes TPA-CN an essential building block for developing next-generation OLED display and lighting technologies [2].

Model Compound for Intramolecular Charge-Transfer (ICT) Studies

Select TPA-CN as a model D-A system for fundamental photophysical research into twisted intramolecular charge transfer (TICT) states. Its well-defined donor-acceptor structure and pronounced solvent-dependent emission make it an ideal candidate for computational and experimental studies of excited-state dynamics, providing insights that guide the design of more efficient TADF emitters and dyes for dye-sensitized solar cells [1].

Application
Selection Property
Validation Focus
High-voltage organic cathode for Li-ion batteries
Electron-withdrawing group redox tuning
Discharge voltage plateau in half-cell tests
Fluorescent probe for polarity and viscosity sensing
Solvatochromic shift sensitivity
Emission wavelength shift in non-polar vs. polar media
Synthetic precursor for high-performance OLED hosts
Molecular design for bipolar hosts
Triplet energy and reported high EQE, operational stability
Model compound for intramolecular charge-transfer (ICT) studies
Donor-acceptor model system
Excited-state dynamics (TICT) and spectral response

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